METHYL 3-[(4-ISOPROPYLANILINO)CARBONYL]-5-NITROBENZOATE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
METHYL 3-[(4-ISOPROPYLANILINO)CARBONYL]-5-NITROBENZOATE is an organic compound with a complex structure that includes a nitrobenzoate ester, an isopropylaniline moiety, and a carbonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 3-[(4-ISOPROPYLANILINO)CARBONYL]-5-NITROBENZOATE typically involves a multi-step process. One common method includes the nitration of methyl benzoate to introduce the nitro group, followed by the acylation of the resulting nitrobenzoate with 4-isopropylaniline under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and acylation processes. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis. Quality control measures, such as chromatography and spectroscopy, are employed to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
METHYL 3-[(4-ISOPROPYLANILINO)CARBONYL]-5-NITROBENZOATE undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents such as halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under controlled conditions.
Major Products Formed
Amino Derivatives: Reduction of the nitro group yields amino derivatives.
Carboxylic Acids: Hydrolysis of the ester group forms carboxylic acids.
Halogenated Compounds: Electrophilic substitution reactions produce halogenated derivatives.
Scientific Research Applications
METHYL 3-[(4-ISOPROPYLANILINO)CARBONYL]-5-NITROBENZOATE has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of METHYL 3-[(4-ISOPROPYLANILINO)CARBONYL]-5-NITROBENZOATE involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound’s structure allows it to bind to specific enzymes or receptors, modulating their activity and influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
- METHYL 3-[(4-CHLOROANILINO)CARBONYL]-5-NITROBENZOATE
- METHYL 3-{[(4-ISOPROPYLPHENYL)AMINO]CARBONYL}-5-NITROBENZOATE
- 2-[(4-ISOPROPYLANILINO)CARBONYL]BENZOIC ACID
Uniqueness
METHYL 3-[(4-ISOPROPYLANILINO)CARBONYL]-5-NITROBENZOATE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the isopropylaniline moiety and the nitrobenzoate ester distinguishes it from other similar compounds, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
methyl 3-nitro-5-[(4-propan-2-ylphenyl)carbamoyl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O5/c1-11(2)12-4-6-15(7-5-12)19-17(21)13-8-14(18(22)25-3)10-16(9-13)20(23)24/h4-11H,1-3H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLTSZDDBSKKVGV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.